3-(2-Bromoethoxy)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.
Major Products:
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfoxides or sulfones.
Polymerization: Polythiophenes with enhanced electronic properties.
Scientific Research Applications
3-(2-Bromoethoxy)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:
Comparison with Similar Compounds
2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.
2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H7BrOS |
---|---|
Molecular Weight |
207.09 g/mol |
IUPAC Name |
3-(2-bromoethoxy)thiophene |
InChI |
InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2 |
InChI Key |
ALSSUPAAWXPLMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.